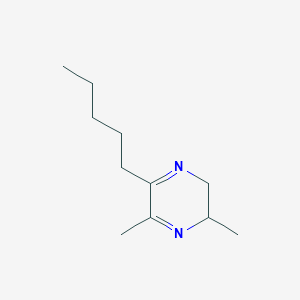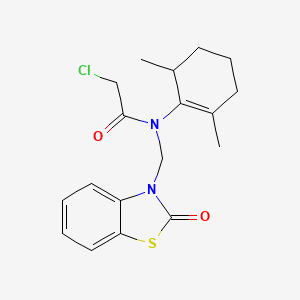
Acridine, 9-(4-phenyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-phenylpiperazin-1-yl)acridine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of 9-(4-phenylpiperazin-1-yl)acridine consists of an acridine moiety linked to a phenylpiperazine group, which contributes to its unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-phenylpiperazin-1-yl)acridine typically involves the reaction of acridine derivatives with phenylpiperazine. One common method is the nucleophilic substitution reaction where acridine is reacted with 1-phenylpiperazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production of 9-(4-phenylpiperazin-1-yl)acridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-phenylpiperazin-1-yl)acridine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpiperazine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction may produce reduced acridine compounds .
Wissenschaftliche Forschungsanwendungen
9-(4-phenylpiperazin-1-yl)acridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-(4-phenylpiperazin-1-yl)acridine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which is crucial for its anticancer activity . Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cognitive functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Known for its anticancer properties and ability to intercalate with DNA.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy.
Uniqueness
9-(4-phenylpiperazin-1-yl)acridine is unique due to its combination of the acridine moiety and the phenylpiperazine group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potential as a therapeutic agent in various fields, including neurodegenerative diseases and cancer .
Eigenschaften
CAS-Nummer |
113106-17-5 |
|---|---|
Molekularformel |
C23H21N3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
9-(4-phenylpiperazin-1-yl)acridine |
InChI |
InChI=1S/C23H21N3/c1-2-8-18(9-3-1)25-14-16-26(17-15-25)23-19-10-4-6-12-21(19)24-22-13-7-5-11-20(22)23/h1-13H,14-17H2 |
InChI-Schlüssel |
XSRFWHXKXCYQHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















